molecular formula C15H25ClN2O B12808017 2-(Diethylamino)-N-(1-phenyl-2-propyl)acetamide hydrochloride CAS No. 13157-03-4

2-(Diethylamino)-N-(1-phenyl-2-propyl)acetamide hydrochloride

Cat. No.: B12808017
CAS No.: 13157-03-4
M. Wt: 284.82 g/mol
InChI Key: ZCHUFDVDDNQJFS-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-(1-phenyl-2-propyl)acetamide hydrochloride is an organic compound with the molecular formula C18H25N. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group and a phenylpropyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-N-(1-phenyl-2-propyl)acetamide hydrochloride typically involves the reaction of diethylamine with 1-phenyl-2-propylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-(1-phenyl-2-propyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or amides.

Scientific Research Applications

2-(Diethylamino)-N-(1-phenyl-2-propyl)acetamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-(1-phenyl-2-propyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)-N-(1-phenyl-2-propyl)acetamide
  • N-(1-phenyl-2-propyl)acetamide
  • 2-(Diethylamino)acetamide

Uniqueness

2-(Diethylamino)-N-(1-phenyl-2-propyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, while the phenylpropyl group contributes to its binding affinity and specificity for certain molecular targets.

Properties

CAS No.

13157-03-4

Molecular Formula

C15H25ClN2O

Molecular Weight

284.82 g/mol

IUPAC Name

2-(diethylamino)-N-(1-phenylpropan-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C15H24N2O.ClH/c1-4-17(5-2)12-15(18)16-13(3)11-14-9-7-6-8-10-14;/h6-10,13H,4-5,11-12H2,1-3H3,(H,16,18);1H

InChI Key

ZCHUFDVDDNQJFS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC(C)CC1=CC=CC=C1.Cl

Origin of Product

United States

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